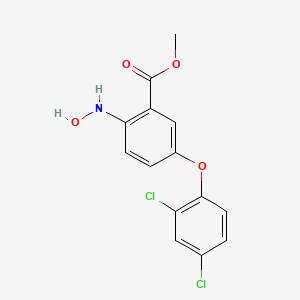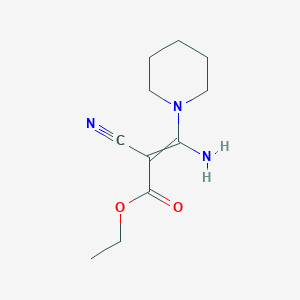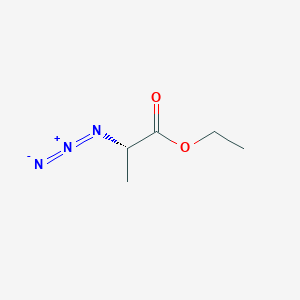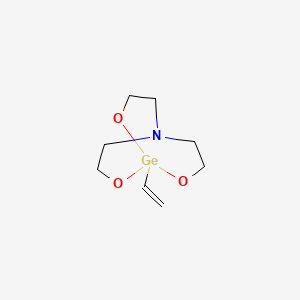![molecular formula C16H7Cl2NO2 B14440924 6,10-Dichlorobenzo[a]phenoxazin-5-one CAS No. 73397-09-8](/img/structure/B14440924.png)
6,10-Dichlorobenzo[a]phenoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dichlorobenzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family. This compound is characterized by its unique structure, which includes a fused ring system with chlorine atoms at the 6th and 10th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dichlorobenzo[a]phenoxazin-5-one typically involves the condensation of 2,3-dichloronaphthalene-1,4-dione with 2-amino-4-chlorophenol. This reaction is usually carried out in a base-catalyzed medium, such as anhydrous sodium carbonate, in the presence of solvents like chloroform and dimethylformamide (DMF) . The reaction conditions include heating the mixture to facilitate the condensation process, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6,10-Dichlorobenzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
6,10-Dichlorobenzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex phenoxazine derivatives.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 6,10-Dichlorobenzo[a]phenoxazin-5-one involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chlorobenzo[a]phenoxazin-5-one
- 6,8-Dichlorobenzo[a]phenoxazin-5-one
- 6-Methylbenzo[a]phenoxazin-5-one
Uniqueness
6,10-Dichlorobenzo[a]phenoxazin-5-one is unique due to the presence of chlorine atoms at both the 6th and 10th positions, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
73397-09-8 |
|---|---|
Molekularformel |
C16H7Cl2NO2 |
Molekulargewicht |
316.1 g/mol |
IUPAC-Name |
6,10-dichlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7Cl2NO2/c17-8-5-6-12-11(7-8)19-14-9-3-1-2-4-10(9)15(20)13(18)16(14)21-12/h1-7H |
InChI-Schlüssel |
BLKLAPRTGPMWRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)OC3=C(C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
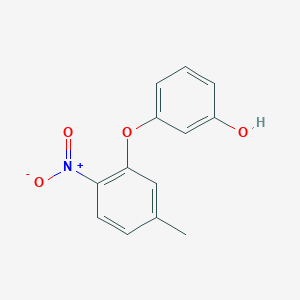
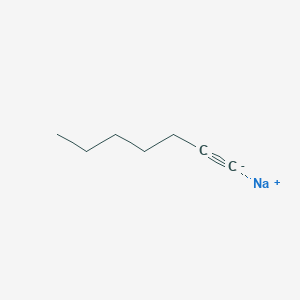
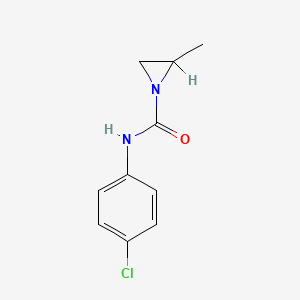
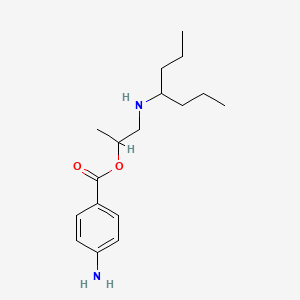

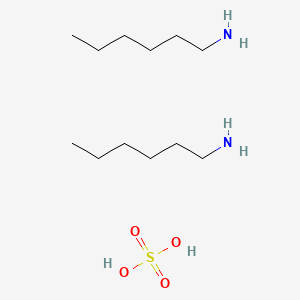
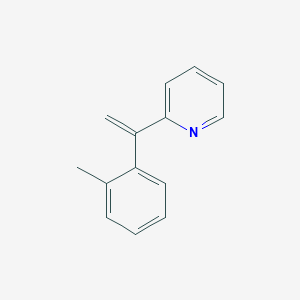
![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
